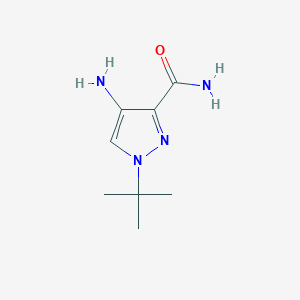
2-(Cyclopentylthio)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylthio)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone is a complex organic compound with a multifaceted structure, comprising various functional groups such as cyclopentyl, thiophene, cyclopropane, and piperazine. This compound is of significant interest in the realm of medicinal chemistry due to its potential pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize 2-(Cyclopentylthio)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone, a multi-step reaction sequence is typically employed:
Formation of the Thiophene Group: : Starting with thiophene-2-carboxylic acid, it is converted into thiophene-2-carbonyl chloride through a reaction with thionyl chloride.
Cyclopropane Derivatization: : The thiophene-2-carbonyl chloride undergoes cyclopropanation with diazomethane to form a cyclopropane ring.
Piperazine Functionalization: : The resulting compound reacts with piperazine under basic conditions to form the piperazine derivative.
Cyclopentylthio Introduction: : Finally, the cyclopentylthio group is introduced through a nucleophilic substitution reaction using sodium cyclopentyl thiolate.
Industrial Production Methods
In an industrial setting, these reactions are typically scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation minimizes human error and enhances yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : Under oxidative conditions, the sulfur atom in the cyclopentylthio group can be converted to a sulfoxide or sulfone.
Reduction: : The ketone group in the ethanone moiety can be reduced to an alcohol.
Substitution: : The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: : 2-(Cyclopentylsulfinyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone
Reduction: : 2-(Cyclopentylthio)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanol
Substitution: : 1-Alkyl-4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a precursor for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology
Its structural complexity allows for interactions with various biological targets, making it a candidate for biological assays to study enzyme inhibition and receptor binding.
Medicine
Preliminary studies suggest that this compound exhibits potential as an anti-inflammatory and analgesic agent. It is also being explored for its anticancer properties.
Industry
In industry, it finds applications in the synthesis of specialized polymers and as a building block for novel materials with unique electronic properties.
Wirkmechanismus
Molecular Targets and Pathways Involved
The compound is believed to exert its effects primarily through interaction with G-protein coupled receptors (GPCRs), modulating intracellular signaling pathways such as the cyclic AMP (cAMP) pathway. It may also inhibit specific enzymes, thereby affecting biochemical pathways involved in inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclopentylthio)-1-(4-(2-(furan-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone
2-(Cyclopentylthio)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)morpholin-1-yl)ethanone
Highlighting Its Uniqueness
Compared to similar compounds, 2-(Cyclopentylthio)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone exhibits a unique combination of sulfur and cyclopentyl groups, enhancing its lipophilicity and potentially increasing its ability to cross biological membranes, leading to enhanced pharmacokinetic properties. Additionally, the cyclopropane ring introduces significant conformational constraints, which may result in unique interactions with biological targets compared to its analogs.
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c22-18(13-25-14-4-1-2-5-14)20-7-9-21(10-8-20)19(23)16-12-15(16)17-6-3-11-24-17/h3,6,11,14-16H,1-2,4-5,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQBGALOCVACQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2666629.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2666633.png)
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride](/img/structure/B2666634.png)

![3-(2,6-dichlorophenyl)-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666639.png)
![(5R,8S)-10-((3',4'-dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2666640.png)
![4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2666641.png)

![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2666643.png)

![(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2666647.png)

